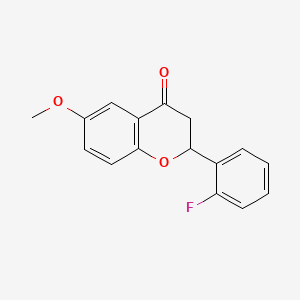

2-(2-Fluorophenyl)-6-methoxychroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)-6-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c1-19-10-6-7-15-12(8-10)14(18)9-16(20-15)11-4-2-3-5-13(11)17/h2-8,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWWYULIPGVKHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Chroman-4-one Derivatives

The construction of the chroman-4-one scaffold is a central theme in organic and medicinal chemistry, with numerous strategies developed to achieve this goal. These methods range from multi-step classical approaches to more streamlined one-pot procedures, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Traditional syntheses of chroman-4-ones often involve sequential reactions. A common multi-step approach begins with the Michael addition of a phenol (B47542) to an α,β-unsaturated nitrile, such as acrylonitrile. researchgate.net This is followed by an intramolecular Houben-Hoesch reaction of the resulting 3-aryloxypropanenitrile, which utilizes strong acids like trifluoromethanesulfonic acid and trifluoroacetic acid to facilitate cyclization and form the chroman-4-one ring. researchgate.net Another classic route involves the initial formation of a chalcone (B49325) intermediate through a Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde. This intermediate is then subjected to cyclization to yield the chroman-4-one structure.

To improve efficiency and reduce waste, one-pot syntheses have become increasingly popular. These methods combine multiple reaction steps into a single operation without isolating intermediates. For instance, a one-pot, three-component cyclo-condensation of malononitrile, an aldehyde, and a phenol derivative can yield 4H-benzopyrans under catalytic conditions. mdpi.com Similarly, fluorinated 2-arylchroman-4-ones can be synthesized in a one-pot reaction from 2-hydroxyacetophenones and benzaldehydes, catalyzed by p-toluenesulfonic acid. nih.gov This approach is valued for being metal-free, operationally simple, and productive. researchgate.net

Cyclization is the key step in forming the heterocyclic ring of the chroman-4-one. Radical cascade cyclizations have emerged as a powerful tool. researchgate.net These reactions can be initiated by various radical species, which then react with substrates like 2-(allyloxy)arylaldehydes to form the chroman-4-one skeleton. mdpi.comresearchgate.net This method is notable for its high functional group tolerance. researchgate.net Another approach involves the intramolecular Wittig cyclization of acylphosphoranes derived from O-acylsalicylic acids. organic-chemistry.org Additionally, transition-metal-catalyzed carbonylative cyclization of aryl iodides with 2-hydroxyacetophenones provides an efficient route to these structures. organic-chemistry.org

The aldol (B89426) condensation is a cornerstone reaction for forming the chroman-4-one core, particularly in one-pot procedures. acs.orgnih.gov This pathway typically involves the base-mediated reaction between a 2'-hydroxyacetophenone and an aldehyde. acs.orgnih.gov The initial aldol addition product undergoes dehydration to form a chalcone-like intermediate, which then immediately undergoes an intramolecular oxa-Michael addition to cyclize into the final chroman-4-one product. nih.gov Microwave irradiation is often employed to accelerate these reactions, leading to high yields in short reaction times. acs.orgnih.gov Organocatalytic aldol/oxa-Michael reactions have also been developed to produce substituted chromanones with high diastereoselectivity. lookchem.com

The Michael or conjugate addition is fundamental to several chroman-4-one syntheses. wikipedia.org In many routes, the final ring-closing step is an intramolecular oxa-Michael addition. nih.gov This occurs when the hydroxyl group of a 2'-hydroxychalcone (B22705) intermediate adds to the α,β-unsaturated ketone system to form the heterocyclic ring. nih.gov A two-step process can also be employed, starting with the Michael addition of phenols to α,β-unsaturated compounds, followed by a separate cyclization step. researchgate.net Multicomponent reactions driven by a Michael addition have also been developed to create diverse chromone (B188151) analogues in a single pot. rsc.orgnih.gov

Specific Synthetic Approaches for 2-Phenylchroman-4-one and Fluorinated Analogues

The synthesis of 2-phenylchroman-4-ones, also known as flavanones, and their fluorinated derivatives like 2-(2-Fluorophenyl)-6-methoxychroman-4-one, typically employs the general strategies outlined above, with specific precursors.

A prevalent and efficient method is the one-pot reaction of a substituted 2'-hydroxyacetophenone with a corresponding benzaldehyde (B42025). nih.govacs.org For the target compound, 2'-hydroxy-5'-methoxyacetophenone (B48926) would be reacted with 2-fluorobenzaldehyde (B47322). This reaction often proceeds via a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition. nih.gov The use of microwave irradiation can significantly enhance the reaction rate and yield. acs.orgnih.gov

Another established route is the p-toluenesulfonic acid-catalyzed one-pot reaction, which has proven effective for synthesizing a range of new fluorinated 2-arylchroman-4-ones. nih.gov This metal-free method involves the condensation of 2-hydroxyacetophenones with benzaldehydes and is noted for its operational simplicity. nih.govresearchgate.net

The table below summarizes key synthetic approaches applicable to the generation of 2-phenylchroman-4-one and its derivatives.

| Synthetic Approach | Key Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| One-Pot Aldol Condensation/Oxa-Michael Addition | 2'-Hydroxyacetophenone, Aldehyde | Condensation, Cyclization | Often base-mediated and can be accelerated by microwave irradiation. | acs.org, nih.gov |

| Acid-Catalyzed One-Pot Reaction | 2-Hydroxyacetophenone, Benzaldehyde | Condensation, Cyclization | Metal-free, operationally simple, catalyzed by acids like p-toluenesulfonic acid. | researchgate.net, nih.gov |

| Multi-Step Michael Addition/Houben-Hoesch Reaction | Phenol, Acrylonitrile | Addition, Cyclization | A two-step sequence involving strong acid for the final cyclization. | researchgate.net |

| Radical Cascade Annulation | 2-(Allyloxy)arylaldehyde, Radical Initiator | Radical Cyclization | Allows for the synthesis of various substituted chroman-4-ones. | mdpi.com |

Synthesis from 2'-Hydroxydihydrochalcones via Oxidative Cyclization

A prominent method for the synthesis of the flavanone (B1672756) core is through the oxidative cyclization of 2'-hydroxydihydrochalcones. This process typically involves two key steps: the condensation of a substituted 2'-hydroxyacetophenone with a benzaldehyde derivative to form a 2'-hydroxychalcone, followed by an intramolecular cyclization.

The synthesis of 2-(2-Fluorophenyl)-6-methoxychroman-4-one would begin with the Claisen-Schmidt condensation of 2'-hydroxy-5'-methoxyacetophenone and 2-fluorobenzaldehyde. This reaction is typically carried out in the presence of a base, such as aqueous potassium hydroxide (B78521) in ethanol. nih.gov The resulting intermediate is a 2'-hydroxy-5'-methoxy-2-fluorochalcone.

This chalcone intermediate then undergoes an intramolecular Michael addition, where the hydroxyl group attacks the α,β-unsaturated ketone, leading to the closure of the heterocyclic ring and the formation of the chroman-4-one structure. rsc.org This cyclization can often be promoted by acidic conditions. chemijournal.com

| Step | Reactants | Reagents/Conditions | Product |

| 1. Condensation | 2'-hydroxy-5'-methoxyacetophenone, 2-fluorobenzaldehyde | aq. KOH, Ethanol | 2'-hydroxy-5'-methoxy-2-fluorochalcone |

| 2. Cyclization | 2'-hydroxy-5'-methoxy-2-fluorochalcone | Acid catalyst (e.g., H2SO4) | 2-(2-Fluorophenyl)-6-methoxychroman-4-one |

Introduction of Fluorophenyl and Methoxy (B1213986) Groups

The specific functional groups of 2-(2-Fluorophenyl)-6-methoxychroman-4-one are introduced through the careful selection of starting materials.

Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl moiety at the C2 position of the chroman-4-one ring originates from the use of 2-fluorobenzaldehyde as one of the primary reactants in the initial condensation step.

Introduction of the Methoxy Group: The methoxy group at the C6 position is incorporated by starting with 2'-hydroxy-5'-methoxyacetophenone. The methoxy group is already present on the aromatic ring of this starting material. The Fries rearrangement of p-methoxyphenyl acetate (B1210297) is a common method to synthesize 2'-hydroxy-5'-methoxyacetophenone.

Chemical Reactivity and Potential Transformations of the Chroman-4-one Core

The chroman-4-one core of 2-(2-Fluorophenyl)-6-methoxychroman-4-one possesses several reactive sites that allow for a variety of chemical transformations. These include reactions at the carbonyl group, the heterocyclic ring, and the aromatic rings.

Reactions at the Carbonyl Group:

The ketone at the C4 position can undergo typical carbonyl group reactions. For instance, it can be reduced to the corresponding alcohol (chroman-4-ol) using reducing agents like sodium borohydride.

Reactions involving the Heterocyclic Ring:

Dehydrogenation: The chroman-4-one can be oxidized to the corresponding flavone (B191248) (2-phenylchromen-4-one). This dehydrogenation introduces a double bond between C2 and C3 of the heterocyclic ring. Reagents such as diacetoxyiodobenzene (B1259982) under microwave irradiation can be employed for this transformation. rasayanjournal.co.in

Ring Opening: Under certain basic conditions, the chroman-4-one ring can undergo opening. For example, treatment with strong nucleophilic bases can lead to the cleavage of the heterocyclic ring. gu.se

Substitution at C3: The C3 position can be functionalized, for example, through bromination to introduce a bromine atom, which can then be displaced by various nucleophiles to introduce a range of substituents. gu.se

Electrophilic Substitution on the Aromatic Rings:

The benzene (B151609) ring of the chroman-4-one core (A-ring) and the 2-fluorophenyl substituent (B-ring) can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (methoxy group and the ether linkage on the A-ring, and the fluorine atom on the B-ring) will determine the position of substitution.

| Reaction Type | Reagent/Conditions | Potential Product |

| Reduction of Carbonyl | Sodium Borohydride | 2-(2-Fluorophenyl)-6-methoxychroman-4-ol |

| Dehydrogenation | Diacetoxyiodobenzene, Microwave | 2-(2-Fluorophenyl)-6-methoxyflavone |

| Bromination at C3 | Bromine | 3-Bromo-2-(2-fluorophenyl)-6-methoxychroman-4-one |

| Ring Opening | Strong Base | Chalcone derivative |

| Electrophilic Substitution | e.g., Nitrating agent | Nitrated derivative of 2-(2-Fluorophenyl)-6-methoxychroman-4-one |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Molecular Confirmation

A suite of spectroscopic methods is employed to confirm the molecular structure of 2-(2-Fluorophenyl)-6-methoxychroman-4-one, each providing unique insights into its atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-(2-Fluorophenyl)-6-methoxychroman-4-one, both ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon environments, respectively.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in the chromanone skeleton and the 2-fluorophenyl substituent. The protons on the heterocyclic ring (H2 and H3) would likely appear as complex multiplets due to their diastereotopic nature and coupling to each other. The aromatic protons of the methoxy-substituted ring and the fluorophenyl ring would resonate in the downfield region, with their splitting patterns dictated by their substitution and coupling with adjacent protons and, in the case of the fluorophenyl ring, through-space coupling with the fluorine atom. For instance, in the related compound 4-(2-fluorophenyl)-7-methoxycoumarin, a strong intramolecular through-space interaction between the fluorine atom and a nearby proton (H5) was observed with a coupling constant (JFH) of 2.6 Hz. nih.govresearchgate.net A similar interaction might be anticipated in 2-(2-Fluorophenyl)-6-methoxychroman-4-one.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H-NMR data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon (C4) is expected to have a characteristic downfield chemical shift. The carbons of the aromatic rings would appear in the typical aromatic region, and their signals could be influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom. The aliphatic carbons of the chromanone ring (C2 and C3) would resonate in the upfield region. In studies of related fluorinated coumarins, coupling between the fluorine atom and carbon atoms (JFC) has been observed, providing further structural confirmation. nih.govresearchgate.net

Table 1: Predicted ¹H-NMR Data for 2-(2-Fluorophenyl)-6-methoxychroman-4-one This table is predictive and based on analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H2 | 5.6 - 5.8 | dd | J = 12, 4 |

| H3a | 3.0 - 3.2 | m | |

| H3b | 2.8 - 3.0 | m | |

| OCH₃ | 3.8 - 3.9 | s | |

| H5 | 7.7 - 7.9 | d | J = 8-9 |

| H7 | 6.9 - 7.1 | dd | J = 8-9, 2-3 |

| H8 | 6.8 - 7.0 | d | J = 2-3 |

| H3' | 7.3 - 7.5 | m | |

| H4' | 7.1 - 7.3 | m | |

| H5' | 7.2 - 7.4 | m | |

| H6' | 7.5 - 7.7 | m |

Table 2: Predicted ¹³C-NMR Data for 2-(2-Fluorophenyl)-6-methoxychroman-4-one This table is predictive and based on analogous compounds.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~75 |

| C3 | ~45 |

| C4 | ~192 |

| C4a | ~120 |

| C5 | ~128 |

| C6 | ~160 |

| C7 | ~110 |

| C8 | ~118 |

| C8a | ~155 |

| C1' | ~125 (d, JCF ≈ 10-15 Hz) |

| C2' | ~160 (d, JCF ≈ 250 Hz) |

| C3' | ~115 (d, JCF ≈ 20 Hz) |

| C4' | ~130 (d, JCF ≈ 8 Hz) |

| C5' | ~124 (d, JCF ≈ 4 Hz) |

| C6' | ~130 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. In 2-(2-Fluorophenyl)-6-methoxychroman-4-one, the most prominent absorption band is expected to be from the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include C-O-C stretching vibrations for the ether and chromanone ring, C-F stretching, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Table 3: Predicted IR Absorption Bands for 2-(2-Fluorophenyl)-6-methoxychroman-4-one This table is predictive and based on analogous compounds.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ketone) | 1680 - 1700 |

| C-O-C (Aromatic Ether) | 1250 - 1300 |

| C-O-C (Aliphatic Ether) | 1050 - 1150 |

| C-F (Aryl Fluoride) | 1100 - 1200 |

| C=C (Aromatic) | 1450 - 1600 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 3000 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For 2-(2-Fluorophenyl)-6-methoxychroman-4-one (C₁₆H₁₃FO₃), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula. The fragmentation pattern observed in the mass spectrum would also offer structural information, showing characteristic losses of fragments such as the 2-fluorophenyl group or the methoxy group.

X-ray Crystallography for Solid-State Structure Determination

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of 2-(2-Fluorophenyl)-6-methoxychroman-4-one would typically involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. This process would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would provide insights into electronic properties such as total energy, dipole moment, and the distribution of electron density, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Analysis of Vibrational Spectra through Computational Methods

Computational methods, often coupled with DFT, can predict the vibrational spectra (infrared and Raman) of a molecule. For 2-(2-Fluorophenyl)-6-methoxychroman-4-one, this analysis would involve calculating the frequencies and intensities of its vibrational modes. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. By comparing the computed spectrum with experimentally obtained data, researchers can confirm the molecular structure and identify characteristic functional groups.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. For 2-(2-Fluorophenyl)-6-methoxychroman-4-one, an MEP map would illustrate the regions of positive and negative electrostatic potential. Red-colored regions typically indicate areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions denote areas of low electron density and positive potential, indicating sites for nucleophilic attack. This information is invaluable for predicting the molecule's reactivity and intermolecular interaction patterns.

Bonding Analysis and Reactivity Descriptors

Quantum Theory of Atoms in Molecules (QTAIM) Applications

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density to define atoms and the chemical bonds between them. An application of QTAIM to 2-(2-Fluorophenyl)-6-methoxychroman-4-one would allow for a detailed characterization of its chemical bonds, including their ionic or covalent nature. The analysis of bond critical points would provide quantitative measures of bond strength and stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For 2-(2-Fluorophenyl)-6-methoxychroman-4-one, FMO analysis would provide valuable information about its electronic transitions and reactivity.

Electrophilicity Index Studies

The electrophilicity index (ω) is a key conceptual Density Functional Theory (DFT) descriptor that quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy after a system accepts an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. For chromone (B188151) derivatives, this index is valuable for predicting reactivity and potential interactions with biological nucleophiles.

Quantum chemical calculations are employed to determine global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). While specific DFT studies for 2-(2-Fluorophenyl)-6-methoxychroman-4-one are not widely published, analysis of related heterocyclic compounds provides a framework for understanding its potential characteristics. The electron-withdrawing nature of the fluorine atom on the phenyl ring and the carbonyl group in the chromanone core are expected to contribute significantly to the molecule's electrophilic character. These calculations help identify the most probable sites for nucleophilic attack, offering insights into metabolic pathways and mechanisms of action. researchgate.netmdpi.com

Table 1: Representative Global Reactivity Descriptors for a Heterocyclic Compound This table presents example data for a related nicotinonitrile derivative to illustrate the typical values obtained from DFT calculations. mdpi.com

| Descriptor | Value (eV) |

| Ionization Potential (IP) | 7.7691 |

| Electron Affinity (EA) | 0.3932 |

| Chemical Hardness (η) | 7.3759 |

| Electronegativity (χ) | 4.0812 |

| Electrophilicity Index (ω) | 1.1290 |

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of a ligand when bound to a protein's active site. These studies are fundamental in drug discovery, helping to elucidate the interactions that stabilize the ligand-protein complex and to estimate the strength of this association.

Simulations of the interaction between 2-(2-Fluorophenyl)-6-methoxychroman-4-one and various protein targets can reveal the specific molecular forces governing its binding. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. jmbfs.org

In studies of similar chroman-4-one derivatives binding to protein targets like the sigma-1 (σ1) receptor or Cyclooxygenase-2 (COX-2), the chromanone scaffold is often found nestled within a hydrophobic pocket. jmbfs.orgmdpi.com The methoxy (B1213986) group at the 6-position can form hydrogen bonds with appropriate amino acid residues, while the 2-(2-fluorophenyl) group can engage in hydrophobic and π-π stacking interactions with aromatic residues such as tryptophan, tyrosine, or phenylalanine. jmbfs.orgnih.gov The fluorine atom, with its high electronegativity, can modulate these interactions, potentially forming weak hydrogen bonds or altering the electronic nature of the phenyl ring to influence stacking interactions. nih.govnih.gov Computational methods are essential for predicting and understanding these nuanced effects of fluorination on protein binding. nih.govnih.gov

Molecular docking simulations calculate a scoring function to estimate the binding affinity of a ligand to a protein, often expressed in kcal/mol. A lower (more negative) score generally indicates a more favorable binding affinity. For chroman-4-one derivatives, docking studies have been performed against various receptors to predict their potential biological activities. jmbfs.orgnih.gov

For instance, in a study of chroman-4-one derivatives docked into the μ-opioid receptor, binding affinities (docking scores) ranged from -4.32 kcal/mol to -8.36 kcal/mol. jmbfs.org The binding mode of these compounds typically involves the chromanone core making key interactions. The carbonyl oxygen at the 4-position frequently acts as a hydrogen bond acceptor. The phenyl substituent at the 2-position plays a crucial role in orienting the molecule within the binding site and establishing critical hydrophobic or stacking interactions. jmbfs.orgnih.gov The specific orientation and interactions of the 2-(2-fluorophenyl) group would be critical in determining the binding affinity and selectivity of the target compound.

Table 2: Example Docking Scores and Interactions for Chromanone Derivatives with a Target Receptor This table provides illustrative data based on studies of analogous compounds to show typical binding affinities and interacting residues. jmbfs.org

| Compound Analog | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Analog 1 | -8.36 | TRP318, SER53, SER55 | Pi-Pi Stacking, H-Bond |

| Analog 2 | -7.91 | TYR75, HIS54 | H-Bond, Hydrophobic |

| Analog 3 | -7.55 | LYS233, ILE322 | Hydrophobic, H-Bond |

| Analog 4 | -6.89 | VAL300, ASN127 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors, QSAR helps in understanding the chemical features responsible for efficacy and in designing new molecules with improved activity.

In QSAR studies of chromone and chromanone derivatives, biological activity (such as antioxidant or antifungal efficacy) is correlated with various calculated molecular descriptors. nih.govfrontiersin.org These descriptors can be classified into several categories, including electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP).

For example, a 2D-QSAR study on the fungicidal activity of 3-iodochromone derivatives identified descriptors like DeltaEpsilonC (related to electronic properties) and ZCompDipole (dipole moment) as major influencers of activity. frontiersin.org A 3D-QSAR study on the antioxidant activity of chromone derivatives found that steric and electrostatic fields were significant. nih.govnih.govresearchgate.net The model indicated that bulky substituents were disfavored in certain regions, while electropositive groups on the phenyl ring were favored for higher activity. nih.govresearchgate.net Such models provide a quantitative basis for modifying the structure of 2-(2-Fluorophenyl)-6-methoxychroman-4-one to enhance a desired biological effect.

The three-dimensional arrangement of a molecule (shape), its bulk (size), and the distribution of its electron cloud (polarization) are fundamental to its ability to interact with a biological target. QSAR models, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are adept at capturing the influence of these properties.

Studies on chromone analogs have shown that molecular volume can have a negative correlation with activity, suggesting that larger molecules may decrease efficacy due to steric hindrance at the receptor site. nih.govresearchgate.net The electrostatic potential maps generated in these studies highlight regions where positive or negative charges are favorable for activity. For instance, the presence of an electronegative group (like the fluorine atom in the target compound) in a specific region of the molecule could be either beneficial or detrimental to its biological efficacy, depending on the electrostatic nature of the receptor's binding pocket. nih.govresearchgate.net These findings underscore the intimate link between a molecule's shape and electronic properties and its ultimate biological function, providing a rationale for targeted structural modifications. researchgate.net

Biological Activity Profiles and Molecular Targets in Vitro Studies

General Biological Activities Associated with Chroman-4-one Derivatives

The chroman-4-one framework is a core structure in a multitude of naturally occurring and synthetic compounds that exhibit a broad spectrum of pharmacological effects. nih.gov These derivatives are recognized for their diverse biological activities, which are largely dictated by the substitution patterns on the chroman-4-one scaffold. researchgate.net

Research has demonstrated that this class of compounds possesses significant potential in several therapeutic areas. Their activities include, but are not limited to:

Anticancer Properties : Many chroman-4-one derivatives have been shown to inhibit the proliferation of various cancer cell lines. rsc.orgsemanticscholar.org

Antimicrobial Effects : The scaffold is associated with antibacterial, antifungal, and antiviral activities. nih.gov

Anti-inflammatory Action : Certain derivatives exhibit potent anti-inflammatory effects. nih.gov

Antioxidant Capabilities : The phenolic nature of many chroman-4-ones contributes to their antioxidant and radical-scavenging properties. nih.gov

Enzyme Inhibition : They have been identified as inhibitors of various enzymes, such as sirtuin 2 (SIRT2), which is implicated in aging-related diseases and cancer. uitm.edu.my

Antiparasitic Activity : Some chroman-4-one analogs have shown promise as agents against parasites like Trypanosoma brucei and Leishmania infantum. orientjchem.org

Antidiabetic Potential : Certain natural and synthetic chroman-ones have demonstrated antidiabetic effects through the inhibition of enzymes like α-glucosidase. nih.gov

The versatility of the chroman-4-one nucleus allows for synthetic modifications at various positions (C-2, C-3, C-6, C-7, and C-8), enabling the development of compounds with optimized potency and selectivity for specific biological targets. nih.govuitm.edu.my The 2-phenyl substituted chroman-4-ones, also known as flavanones, are a particularly important subclass found widely in nature. nih.gov

Antimicrobial Research Applications

The chroman-4-one skeleton is a recurring motif in compounds investigated for their antimicrobial properties. The introduction of specific substituents, such as halogens and methoxy (B1213986) groups, can significantly influence their spectrum and potency of action against various microbial pathogens.

Antifungal Activities

Derivatives of the chroman-4-one class have been evaluated for their efficacy against a range of pathogenic fungi. While specific data on 2-(2-Fluorophenyl)-6-methoxychroman-4-one is not extensively detailed in the available literature, studies on analogous structures provide insight into its potential antifungal profile. For instance, various substituted thiochroman-4-one (B147511) derivatives have shown significant activity against Candida albicans and Cryptococcus neoformans, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) as low as 0.5-16 µg/mL. nih.gov The antifungal mechanism of some chromone (B188151) derivatives is thought to involve the disruption of the fungal plasma membrane. semanticscholar.org Research on 3-benzylidene chroman-4-one analogs has also identified compounds with excellent activity against fungi such as Aspergillus niger and Aspergillus flavus. researchgate.net

Table 1: Antifungal Activity of Selected Chroman-4-one Derivatives

| Compound Class | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Thiochroman-4-one Derivatives | Candida albicans | 0.5-16 µg/mL | nih.gov |

| Thiochroman-4-one Derivatives | Cryptococcus neoformans | 0.5-16 µg/mL | nih.gov |

| 2-Formyl Chromone Derivative | Candida albicans | 7.8 µg/mL | nih.gov |

Antibacterial Properties

The antibacterial potential of the chroman-4-one scaffold has been demonstrated against both Gram-positive and Gram-negative bacteria. The nature and position of substituents play a critical role in determining the antibacterial efficacy. For example, studies on a series of 4-chromanone (B43037) derivatives revealed that compounds with a 6-hydroxy or 7-hydroxy group exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the range of 3.13–12.5 µg/mL. nih.gov The presence of a hydrophobic substituent at the 2-position was also found to enhance antibacterial action. nih.gov While specific studies on 2-(2-Fluorophenyl)-6-methoxychroman-4-one are limited, related fluorinated chromones have been synthesized and screened for their antimicrobial properties. orientjchem.org

Table 2: Antibacterial Activity of Selected Chroman-4-one Derivatives

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 7-hydroxy-4-chromanone derivative (3f) | Gram-positive bacteria | 3.13–12.5 µg/mL | nih.gov |

Antitubercular Studies

Tuberculosis remains a significant global health threat, necessitating the discovery of novel therapeutic agents. Chroman-4-one derivatives have emerged as a promising class of compounds in the search for new antitubercular drugs. Although most chromanones exhibit weak activity, certain structural modifications can lead to potent inhibitors of Mycobacterium tuberculosis. nih.gov For example, a fluorine-substituted spirooxindolopyrrolidine-chromanone hybrid displayed potent activity at 0.39 µg/mL against the H37Rv strain of M. tuberculosis and even lower concentrations against isoniazid-resistant strains. rsc.org Other studies have identified chroman-hydrazone derivatives with significant anti-tubercular activity. asianpubs.org These findings suggest that the chromanone scaffold, particularly with halogen substitutions, is a viable starting point for the development of novel antitubercular agents. nih.gov

Anticancer and Antiproliferative Investigations

The chroman-4-one structure is a key component of many compounds investigated for their potential in cancer therapy. These molecules can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation.

Inhibition of Cancer Cell Lines

A significant body of research has focused on the cytotoxic and antiproliferative effects of chroman-4-one derivatives against a variety of human cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis. For instance, derivatives of 2-alkyl-chroman-4-one have been developed as selective inhibitors of SIRT2, an enzyme considered a target for cancer drug development. uitm.edu.my Two such derivatives demonstrated significant reduction in the proliferation of breast (MCF-7) and lung (A549) cancer cells. uitm.edu.my

Table 3: Antiproliferative Activity of Structurally Related Compounds

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate) | 52 µM | brieflands.comnih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate) | 80 µM | brieflands.comnih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast) | 100 µM | brieflands.comnih.gov |

| Hydroxylated Biphenyl (B1667301) Compound 11 | Malignant Melanoma | ~1.7 µM | mdpi.com |

Modulation of Cellular Proliferation and Apoptosis

While direct studies on 2-(2-Fluorophenyl)-6-methoxychroman-4-one's effects on cellular proliferation and apoptosis are limited, research on structurally similar chroman-4-one and quinolinone derivatives provides insights into its potential mechanisms. For instance, a related compound, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), has been shown to inhibit the proliferation of human liver cancer cells (Huh7). nih.gov This inhibition is mediated by the upregulation of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest at the G2/M phase. nih.gov Prolonged arrest induced by FMTC was also found to trigger apoptosis. nih.gov

Another structurally analogous compound, 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1), demonstrated significant inhibition of cell viability in CT-26 murine colorectal adenocarcinoma cells. nih.gov CHM-1 was found to induce G2/M arrest and promote apoptosis through a mitochondria-dependent pathway. nih.gov The pro-apoptotic effects were associated with the inhibition of CDK1 activity and a decrease in the levels of Cyclin A and Cyclin B proteins. nih.gov

These findings suggest that chroman-4-one derivatives bearing a 2-fluorophenyl group possess the potential to modulate cellular proliferation and induce apoptosis, key processes in cancer progression. However, specific studies are required to confirm these activities for 2-(2-Fluorophenyl)-6-methoxychroman-4-one and to elucidate its precise molecular targets within these pathways.

Anti-inflammatory Research

The anti-inflammatory potential of 2-(2-Fluorophenyl)-6-methoxychroman-4-one is an area of active investigation, though direct evidence is still emerging. The anti-inflammatory effects of related compounds often involve the inhibition of key inflammatory mediators. One such mediator is nitric oxide (NO), produced by nitric oxide synthase (NOS). mdpi.comnih.gov Overproduction of NO is a hallmark of chronic inflammation. nih.gov While direct inhibition of NOS by 2-(2-Fluorophenyl)-6-methoxychroman-4-one has not been explicitly demonstrated, the general class of flavonoids and related heterocyclic compounds has been explored for such properties.

Research on other chroman-4-one derivatives has indicated potential anti-inflammatory activity through various mechanisms, including the modulation of cytokine production. Cytokines are signaling proteins that play a crucial role in orchestrating the inflammatory response. The inhibition of pro-inflammatory cytokines is a key strategy in the development of anti-inflammatory agents. Further research is necessary to determine if 2-(2-Fluorophenyl)-6-methoxychroman-4-one can modulate the production of inflammatory cytokines and inhibit enzymes like nitric oxide synthase, thereby exerting anti-inflammatory effects.

Antileishmanial Activity Studies

The potential of 2-(2-Fluorophenyl)-6-methoxychroman-4-one as an antileishmanial agent has not been extensively reported. However, the broader class of chalcones and flavonoids, which are structurally related to chroman-4-ones, has shown promise in this area. For example, 2′,6′-dihydroxy-4′-methoxychalcone (DMC), isolated from Piper aduncum, has demonstrated significant in vitro activity against both promastigotes and intracellular amastigotes of Leishmania amazonensis. nih.govnih.govnih.gov The inhibitory effect of DMC on amastigotes appears to be a direct action on the parasites rather than an indirect effect through macrophage activation. nih.govnih.gov

Given that chroman-4-ones can be considered cyclized chalcones, it is plausible that they may exhibit similar biological activities. The investigation into the antileishmanial properties of 2-(2-Fluorophenyl)-6-methoxychroman-4-one would be a valuable area for future research to explore its potential as a lead compound for the development of new treatments for leishmaniasis.

Antiviral Activity Research

Recent studies have highlighted the potential of fluorinated 2-arylchroman-4-ones as antiviral agents, particularly against the influenza A virus. A study investigating a series of these compounds demonstrated that specific fluorinated derivatives exhibit significant antiviral activity in vitro. nih.gov While the study did not exclusively focus on 2-(2-Fluorophenyl)-6-methoxychroman-4-one, the findings suggest that the presence of a fluorine atom on the 2-phenyl ring is a key structural feature for this biological activity. The research indicated that these compounds could be promising scaffolds for the development of potent anti-influenza antivirals. nih.gov Further investigation is required to determine the specific efficacy and mechanism of action of 2-(2-Fluorophenyl)-6-methoxychroman-4-one against various viral strains.

Enzyme Inhibition Studies

Sirtuin 2 (SIRT2) Inhibition Mechanisms

A significant area of research for 2-(2-Fluorophenyl)-6-methoxychroman-4-one and related compounds is their ability to inhibit Sirtuin 2 (SIRT2). SIRT2 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation and tumorigenesis. nih.govnih.gov Chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2. nih.govnih.govhelsinki.finih.gov

The inhibitory mechanism of these compounds is believed to involve their interaction with the enzyme's binding pocket. A proposed binding model, based on a homology model of SIRT2, suggests that the chroman-4-one scaffold fits into a hydrophobic pocket of the enzyme. helsinki.fi The carbonyl group of the chroman-4-one is thought to form a hydrogen bond with a conserved water molecule within the active site. helsinki.fi Substitutions on the chroman-4-one scaffold, such as the 2-fluorophenyl and 6-methoxy groups, are crucial for the potency and selectivity of the inhibition. nih.gov The inhibition of SIRT2 by these compounds has been shown to increase the acetylation of α-tubulin, a known SIRT2 substrate, which can lead to antiproliferative effects in cancer cells. nih.govhelsinki.fi

| Compound Class | Target Enzyme | Key Interactions | Outcome |

|---|---|---|---|

| Chroman-4-one derivatives | Sirtuin 2 (SIRT2) | Hydrophobic interactions with binding pocket, Hydrogen bonding of carbonyl group | Inhibition of deacetylase activity, Increased α-tubulin acetylation |

Other Relevant Enzyme Targets (e.g., Kinases like Yck2)

Currently, there is a lack of specific research investigating the inhibitory activity of 2-(2-Fluorophenyl)-6-methoxychroman-4-one against other enzyme targets such as kinases, including Yck2. While the broader class of flavonoids has been explored for kinase inhibitory activity, direct evidence for this specific compound is not available. Kinases are a large family of enzymes that play critical roles in cell signaling and are important targets in drug discovery. Future studies are warranted to explore the kinase inhibition profile of 2-(2-Fluorophenyl)-6-methoxychroman-4-one to fully understand its therapeutic potential.

Receptor Modulation and Binding Affinity Assessments

While direct studies on the receptor binding profile of 2-(2-Fluorophenyl)-6-methoxychroman-4-one are not extensively available in the current body of scientific literature, research on structurally related chromenone compounds provides valuable insights into potential molecular targets. The chromenone scaffold is recognized for its interaction with various receptors, notably sigma receptors (σ1 and σ2), which are implicated in a range of neurological disorders.

Studies on a series of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones have identified these compounds as affine σ1/σ2 ligands. rsc.org For instance, the compound 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one demonstrated a significant affinity for the σ1 receptor with a Ki value of 27.2 nM. rsc.org Another derivative, 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one, was found to be nearly equipotent to S1RA, a known σ1 receptor antagonist. rsc.org

These findings suggest that the chromenone core of 2-(2-Fluorophenyl)-6-methoxychroman-4-one could potentially confer affinity for sigma receptors. The specific substituents on the chromanone ring, namely the 2-(2-fluorophenyl) group and the 6-methoxy group, would further modulate this binding affinity and selectivity for σ1 versus σ2 receptors. However, without direct experimental data for this specific molecule, its precise receptor modulation and binding affinity profile remains to be elucidated.

Table 1: Binding Affinity of Structurally Related Chromenones for Sigma Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |

|---|---|---|

| 6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one | σ1 | 27.2 |

Note: This data is for structurally related compounds and not for 2-(2-Fluorophenyl)-6-methoxychroman-4-one. The binding affinity of the subject compound may vary.

Trypanocidal Activity

The chromanone scaffold, a core component of 2-(2-Fluorophenyl)-6-methoxychroman-4-one, has been investigated for its potential activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govmdpi.comresearchgate.netsemanticscholar.orgnih.govnih.gov Research into chromane-type compounds has revealed that certain derivatives exhibit promising trypanocidal effects. nih.govnih.gov

A study evaluating a series of chromones and flavanones demonstrated that these classes of compounds can display significant activity against T. cruzi. semanticscholar.orgnih.gov While specific data for 2-(2-Fluorophenyl)-6-methoxychroman-4-one was not reported in the reviewed literature, the general findings encourage further investigation into its potential as a trypanocidal agent. The structural features, including the methoxy and fluorophenyl substitutions, are known to influence the biological activity of flavonoids and related compounds. mdpi.com

For example, in a study of 3-benzoyl-flavanones, the introduction of different substituents on the chromanone nucleus was found to modulate the anti-Trypanosoma cruzi activity. mdpi.com This highlights the importance of the substitution pattern in determining the trypanocidal efficacy of this class of compounds. Therefore, it is plausible that 2-(2-Fluorophenyl)-6-methoxychroman-4-one could exhibit activity against T. cruzi, although experimental validation is required.

Table 2: Trypanocidal Activity of Related Compound Classes

| Compound Class | Target Organism | Activity Noted |

|---|---|---|

| Chromones | Trypanosoma cruzi | Promising activity observed in some derivatives. semanticscholar.orgnih.gov |

Note: This table indicates the general activity of the compound classes. The specific activity of 2-(2-Fluorophenyl)-6-methoxychroman-4-one has not been reported in the cited literature.

Structure Activity Relationship Sar Studies of 2 2 Fluorophenyl 6 Methoxychroman 4 One and Analogues

Impact of Substitution Patterns on the Chroman-4-one Scaffold

The substitution pattern on the chroman-4-one core is a critical determinant of biological activity. Modifications at positions 2, 6, and 8 have been shown to significantly impact the potency and selectivity of these compounds across various biological targets. nih.gov Research into chroman-4-one derivatives as inhibitors of enzymes like Sirtuin 2 (SIRT2) has revealed that the most potent compounds often feature substitutions at these key positions. nih.gov

The substituent at the 2-position of the chroman-4-one ring plays a pivotal role in modulating biological activity, largely by influencing how the molecule fits into the binding pocket of its biological target. The size, electronics, and conformational flexibility of this group are key factors.

The introduction of a phenyl group at the 2-position, creating a flavanone-type structure, is a common motif in many biologically active compounds. researchgate.net However, the nature of this phenyl ring is crucial. Studies on fluorinated 2-arylchroman-4-ones as antiviral agents have demonstrated the significant impact of fluorine substitution. For instance, in a series of compounds tested against the influenza A virus, a derivative featuring a trifluoromethylphenyl group at the 2-position, combined with fluorine atoms on the chroman core, showed the highest potency. nih.gov The compound, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, exhibited an IC₅₀ of 6 μM against influenza A/Puerto Rico/8/34 (H1N1). nih.gov This highlights the favorable influence of electron-withdrawing fluorine atoms on the 2-phenyl ring for this specific activity.

Molecular docking studies on related furochromone derivatives provide mechanistic insight into the role of the fluorine atom. Docking simulations revealed that the strong electron-withdrawing fluorine atoms of a trifluoromethyl group can participate in hydrogen and/or halogen bonding interactions with amino acid residues within the enzyme's active site. nih.gov These specific interactions can stabilize the ligand-protein complex, leading to increased biological activity. For the target compound, 2-(2-Fluorophenyl)-6-methoxychroman-4-one, the ortho-position of the fluorine atom on the phenyl ring would dictate a specific conformational preference, influencing the dihedral angle between the phenyl ring and the chroman-4-one skeleton. This orientation is critical for fitting into the confines of a target binding site.

Table 1: Antiviral Activity of Fluorinated 2-Arylchroman-4-one Analogues

| Compound | 2-Aryl Substituent | 6,8-Substituents | Target Virus | IC₅₀ (μM) | Selectivity Index (SI) | Reference |

| Analog 1 | 4-(Trifluoromethyl)phenyl | Di-fluoro | Influenza A (H1N1) | 6 | 150 | nih.gov |

| Analog 1 | 4-(Trifluoromethyl)phenyl | Di-fluoro | Influenza A (H5N2) | - | 53 | nih.gov |

| Analog 1 | 4-(Trifluoromethyl)phenyl | Di-fluoro | Influenza B | - | 42 | nih.gov |

Substituents on the benzo portion of the chroman-4-one scaffold significantly influence the electronic properties and binding interactions of the molecule. The 6-methoxy group, being an electron-donating group, can modulate the reactivity and intermolecular interactions of the entire scaffold.

In SAR studies of chroman-4-ones as SIRT2 inhibitors, it was observed that an electron-donating methoxy (B1213986) group at the 6-position could be less favorable than electron-withdrawing groups for that specific target. However, in other contexts, this group can be crucial for activity. For example, crystallographic studies of chroman-4-one analogues binding to parasitic enzymes like pteridine (B1203161) reductase 1 (PTR1) have shown that a hydroxyl group at position 6 (a potential metabolite of the methoxy group) forms critical hydrogen bonds. nih.gov This hydroxyl group was observed to interact with the β-phosphate oxygen of the NADP⁺ cofactor and the side chain of a serine residue (Ser111), anchoring the inhibitor in the active site. nih.gov The carbonyl group at position 4 also participates in hydrogen bonding with an arginine residue (Arg17). nih.gov This suggests that the 6-methoxy group, either directly or through its hydroxylated metabolite, can serve as a key hydrogen bond donor/acceptor, contributing significantly to binding affinity.

The crystal structure of a closely related analog, 2-(4-Chlorophenyl)-6-methoxychroman-4-one, confirms the structural features of this class of compounds, showing the dihedral angle between the two aromatic rings to be 65.3°. nih.gov

Beyond the 2- and 6-positions, other substitutions on the chroman-4-one scaffold can further refine biological activity. Specifically, the 8-position has been identified as another key site for modification.

For SIRT2 inhibition, studies have shown that larger, electron-withdrawing substituents at both the 6- and 8-positions are favorable for high potency. The most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, which had an IC₅₀ of 1.5 μM. nih.gov This indicates that dual substitution on the aromatic ring with halogen atoms can significantly enhance inhibitory activity. Similarly, the potent anti-influenza activity of 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one underscores the benefit of halogen substitution at these positions. nih.gov

These findings suggest a general principle for this scaffold where the electronic nature of the substituents on the benzo ring is a critical factor. Electron-withdrawing groups at positions 6 and 8 appear to enhance activity against certain targets, possibly by altering the electronic distribution of the ring system or by participating in specific orbital or halogen-bonding interactions within the target protein.

Stereochemical Considerations in Activity Modulation

The carbon at the 2-position of the 2-phenylchroman-4-one scaffold is a chiral center, meaning the molecule can exist as a pair of enantiomers (R and S). Stereochemistry plays a fundamental role in pharmacology, as biological macromolecules like enzymes and receptors are themselves chiral. nih.govmdpi.com Consequently, it is common for one enantiomer of a drug to be significantly more active than the other. Systematic investigations have found that approximately 40% of spatial isomer pairs exhibit distinct bioactivities. nih.gov

The differential activity arises because the three-dimensional arrangement of atoms in one enantiomer may allow for optimal interactions with a binding site, while its mirror image cannot achieve the same complementary fit. mdpi.com This can lead to significant differences in biological activity, uptake, and metabolism. mdpi.com

In the context of 2-phenylchroman-4-ones, the stereochemistry at the C2 position dictates the spatial orientation of the phenyl ring relative to the chroman-4-one core. This orientation is critical for navigating the often-hydrophobic and sterically constrained binding pockets of enzymes. The crystal structure of the closely related compound 2-(4-Chlorophenyl)-6-methoxychroman-4-one revealed that the molecule crystallizes with the C2 carbon in the S configuration. nih.gov While this does not definitively establish the more active enantiomer without biological data, it highlights that a specific stereoisomer is often preferentially formed or isolated in synthetic and natural processes. Therefore, the evaluation of individual enantiomers of 2-(2-Fluorophenyl)-6-methoxychroman-4-one is essential to fully characterize its biological profile and identify the more potent isomer.

Mechanistic Insights from SAR Analysis

Structure-activity relationship studies, when combined with tools like molecular docking and X-ray crystallography, provide powerful insights into how a molecule interacts with its biological target at a molecular level.

For chroman-4-one derivatives, SAR has elucidated key features of their binding modes. For instance, studies on SIRT2 inhibitors suggest that the substituent at the 2-position fits into a narrow hydrophobic channel in the enzyme. nih.gov This explains why bulky groups directly attached to the C2 position can diminish activity, while more linear alkyl chains or aromatic groups with a flexible spacer are better tolerated. nih.gov

Molecular docking studies have further illuminated the specific interactions that drive binding. In a study of furochromone derivatives, the fluorine atoms on a phenyl ring were shown to engage in favorable halogen and hydrogen bonds with enzyme residues, explaining their enhanced potency. nih.gov Similarly, docking of other chromanone derivatives into the active sites of human carbonic anhydrase IX and XII confirmed strong binding affinity through interactions with zinc-binding groups and hydrophobic residues. mdpi.com Crystallographic data of inhibitors bound to pteridine reductase 1 provided definitive evidence of a hydrogen-bonding network involving the 6-hydroxyl group, the 4-carbonyl group, and key residues in the active site, as well as the NADP⁺ cofactor. nih.gov These insights derived from SAR analysis are invaluable for guiding the rational design of new, more potent, and selective analogues based on the chroman-4-one scaffold.

Future Directions and Research Perspectives

Design and Synthesis of Next-Generation Chroman-4-one Analogues for Enhanced Bioactivity

The future design and synthesis of analogues of 2-(2-Fluorophenyl)-6-methoxychroman-4-one will be heavily guided by structure-activity relationship (SAR) studies to enhance bioactivity. The core strategy involves the systematic modification of the chroman-4-one scaffold at various positions to probe the chemical space and optimize interactions with biological targets.

Key areas for synthetic modification will likely include:

Substitution on the 2-phenyl ring: While the 2-fluoro substitution is a key feature, further exploration of the effects of different halogen substitutions (Cl, Br, I) or the introduction of other electron-withdrawing or electron-donating groups at various positions on the phenyl ring could significantly modulate the compound's electronic properties and binding affinities.

Modification of the 6-methoxy group: The methoxy (B1213986) group at the 6-position is known to influence the lipophilicity and metabolic stability of related compounds. Investigating the impact of other alkoxy groups of varying chain lengths or introducing alternative substituents such as hydroxyl, amino, or nitro groups could lead to improved pharmacokinetic profiles.

Functionalization at other positions: The chroman-4-one core offers several other sites for modification, including the 3-position and the remaining positions on the benzopyran ring system. The introduction of diverse functional groups at these positions can lead to novel derivatives with potentially enhanced or entirely new biological activities. gu.se

Synthetic strategies will likely employ both established and novel methodologies. Classical approaches such as the acid-catalyzed cyclization of chalcones remain relevant. However, modern synthetic techniques, including microwave-assisted synthesis and flow chemistry, can be employed to accelerate the synthesis of compound libraries and improve reaction yields and purity. acs.orgacs.org For instance, a one-step procedure involving a base-mediated aldol (B89426) condensation under microwave irradiation has been shown to be efficient for the synthesis of various chroman-4-one derivatives. acs.org

The following table outlines potential synthetic modifications and their expected impact on bioactivity:

| Modification Site | Proposed Substituents | Potential Impact on Bioactivity |

| 2-Phenyl Ring | -Cl, -Br, -I, -CF3, -NO2, -NH2, -OH | Modulation of electronic properties, enhanced target binding |

| 6-Position | -OH, -OCH2CH3, -NH2, -NO2 | Altered lipophilicity, improved metabolic stability, new hydrogen bonding interactions |

| 3-Position | Alkyl chains, aryl groups, heterocyclic moieties | Exploration of new binding pockets, enhanced selectivity |

| Benzopyran Ring | Additional substitutions at C5, C7, C8 | Fine-tuning of physicochemical properties and target interactions |

Advanced Mechanistic Elucidation via Complementary Experimental and Computational Approaches

A deeper understanding of the mechanism of action of 2-(2-Fluorophenyl)-6-methoxychroman-4-one and its analogues is crucial for their rational development as therapeutic agents. This will necessitate a synergistic approach that combines experimental and computational methods.

Experimental techniques will be vital for identifying the molecular targets and cellular pathways modulated by these compounds. Key experimental approaches include:

Enzymatic assays: To screen for inhibitory activity against a wide range of enzymes, such as kinases, proteases, and metabolic enzymes.

Cell-based assays: To evaluate the effects on cellular processes like proliferation, apoptosis, and inflammation in various cell lines.

"Omics" technologies: Genomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by the compound, helping to identify its primary targets and off-target effects.

Computational approaches will complement these experimental findings by providing insights at the atomic level. Important computational methods include:

Molecular Docking: To predict the binding modes of the chroman-4-one derivatives within the active sites of potential protein targets. This can help in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding process and the stability of the complex.

Quantum Mechanics (QM) Calculations: To accurately model the electronic properties of the compounds and their interactions with the target, which is particularly important for understanding reaction mechanisms and the role of the fluorine substituent.

The integration of these experimental and computational methods will provide a comprehensive understanding of how these compounds exert their biological effects, paving the way for the design of more potent and selective next-generation inhibitors.

Application of Artificial Intelligence and Machine Learning in Chroman-4-one Drug Discovery

Key applications of AI and ML in this context include:

Virtual Screening: AI/ML models can be trained on large libraries of known active and inactive compounds to predict the biological activity of novel chroman-4-one derivatives. This allows for the rapid and cost-effective screening of vast virtual libraries to identify promising candidates for synthesis and experimental testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new chroman-4-one analogues with desired properties, such as high potency, selectivity, and favorable pharmacokinetic profiles. These models can explore a much larger chemical space than traditional methods, potentially leading to the discovery of truly novel drug candidates. firstwordpharma.com

Predictive Modeling of ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. AI/ML models can be developed to predict these properties early in the drug discovery process, helping to identify and eliminate compounds with unfavorable profiles before significant resources are invested.

Synthesis Planning: Retrosynthesis AI tools can help chemists devise efficient synthetic routes for novel chroman-4-one derivatives, saving time and resources in the laboratory. drugtargetreview.com

The following table summarizes the potential applications of AI/ML in the discovery and development of chroman-4-one based drugs:

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | Predicting the biological activity of virtual compounds. | Rapid identification of promising drug candidates. |

| De Novo Design | Generating novel molecules with desired properties. | Discovery of innovative chemical scaffolds. |

| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles. | Early deselection of compounds with poor properties. |

| Synthesis Planning | Devising efficient synthetic routes. | Acceleration of the chemical synthesis process. |

Exploration of Novel Therapeutic Targets for Chroman-4-one Scaffolds

The chroman-4-one scaffold has been associated with a wide range of biological activities, suggesting its potential to interact with multiple therapeutic targets. researchgate.net Future research should focus on systematically exploring novel targets for 2-(2-Fluorophenyl)-6-methoxychroman-4-one and its derivatives.

Based on the known activities of related chroman-4-one compounds, potential therapeutic areas and targets for investigation include:

Oncology: Many chroman-4-one derivatives have shown anticancer activity. Potential targets in this area include protein kinases, histone deacetylases (HDACs), and proteins involved in apoptosis and cell cycle regulation. acs.orgtandfonline.com

Neurodegenerative Diseases: The neuroprotective effects of some flavonoids suggest that chroman-4-ones could be valuable for treating diseases like Alzheimer's and Parkinson's. Potential targets include enzymes involved in oxidative stress and protein aggregation.

Inflammatory Diseases: The anti-inflammatory properties of chroman-4-ones make them attractive candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease. Key targets include cyclooxygenase (COX) enzymes and transcription factors like NF-κB. nih.gov

Infectious Diseases: The chroman-4-one scaffold has shown promise in the development of antibacterial, antifungal, and antiviral agents. For example, some derivatives have been investigated as inhibitors of pteridine (B1203161) reductase 1 (PTR1), a target in parasitic diseases. nih.gov

A systematic screening of 2-(2-Fluorophenyl)-6-methoxychroman-4-one and a library of its analogues against a diverse panel of biological targets will be crucial for identifying new therapeutic opportunities.

Role in Chemical Probe Development

A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway in a cellular or in vivo context. Well-characterized and selective chroman-4-one derivatives, including analogues of 2-(2-Fluorophenyl)-6-methoxychroman-4-one, have the potential to be developed into valuable chemical probes.

To be considered a high-quality chemical probe, a compound should possess the following characteristics:

High Potency: It should interact with its target at low concentrations.

High Selectivity: It should have minimal off-target effects to ensure that the observed biological response is due to the modulation of the intended target.

Cellular Activity: It must be able to cross cell membranes and engage its target within a cellular environment.

A Characterized Mechanism of Action: The way in which it interacts with its target should be well understood.

The development of a potent and selective analogue of 2-(2-Fluorophenyl)-6-methoxychroman-4-one as a chemical probe for a specific biological target would be a significant contribution to the field. Such a probe would enable researchers to dissect the role of that target in health and disease, potentially leading to the validation of new drug targets.

Potential for Exploration in Advanced Material Science Applications

While the primary focus of research on chroman-4-ones has been in medicinal chemistry, the unique photophysical and electronic properties of this scaffold suggest potential applications in material science. The presence of a conjugated system and the possibility of introducing various functional groups make these compounds interesting candidates for the development of advanced materials.

Potential areas of exploration include:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some chroman-4-one derivatives could be harnessed for use as emitters in OLEDs.

Nonlinear Optical (NLO) Materials: The delocalized π-electron system of the chroman-4-one core, when appropriately substituted with electron-donating and electron-withdrawing groups, could lead to materials with significant NLO properties, which are useful in telecommunications and optical computing.

Sensors: Chroman-4-one derivatives could be designed to act as fluorescent or colorimetric sensors for the detection of specific metal ions or biomolecules.

While this area is largely unexplored for 2-(2-Fluorophenyl)-6-methoxychroman-4-one, the broader class of flavonoids and related heterocyclic compounds has shown promise in various material science applications, suggesting that this could be a fruitful avenue for future research.

Q & A

Q. What are the common synthetic routes for 2-(2-Fluorophenyl)-6-methoxychroman-4-one, and how are intermediates characterized?

The synthesis typically involves condensation of fluorinated acetophenone derivatives with methoxy-substituted chromanone precursors. Key intermediates like 2'-fluoro-4'-methoxyacetophenone (CAS 74457-86-6) are synthesized via Friedel-Crafts acylation or nucleophilic substitution . Characterization relies on NMR (¹H/¹³C), HPLC for purity, and FTIR to confirm functional groups (e.g., carbonyl at ~1680 cm⁻¹). For crystallinity assessment, intermediates may be analyzed via powder XRD .

Q. How is the crystal structure of 2-(2-Fluorophenyl)-6-methoxychroman-4-one determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1), with unit cell parameters derived from SHELX refinement (e.g., a = 5.02 Å, b = 12.01 Å, c = 12.37 Å, α = 108.0°, β = 98.4°, γ = 91.8°) . Data collection uses CuKα radiation (λ = 1.54178 Å), and structures are solved via SHELXT (direct methods) and refined with SHELXL (full-matrix least-squares) .

Q. What spectroscopic methods validate the purity of this compound?

- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.4 ppm) due to fluorine coupling.

- ¹³C NMR : The carbonyl carbon (C4) resonates at ~190 ppm .

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical m/z (e.g., 274.08 for C₁₆H₁₂FO₃).

Advanced Research Questions

Q. How can computational modeling complement experimental data for structural analysis?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize the geometry and predict vibrational frequencies. Discrepancies between experimental (SCXRD) and computed bond lengths (e.g., C–O = 1.371 Å vs. 1.385 Å) highlight steric or electronic effects . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H···F contacts) .

Q. What strategies resolve contradictions in crystallographic data refinement?

Q. How is the compound’s bioactivity assessed in anti-inflammatory studies?

In vitro assays include:

- NF-κB inhibition : Luciferase reporter cells treated with TNF-α, with IC₅₀ calculated via dose-response curves.

- ROS measurement : DCFH-DA fluorescence in epithelial cells exposed to PMA . Controls: Use L-NAME (nitric oxide synthase inhibitor) to isolate pathways .

Q. What synthetic challenges arise from the fluorine substituent, and how are they mitigated?

- Electrophilic substitution : Fluorine’s electron-withdrawing effect deactivates the phenyl ring, requiring Lewis acid catalysts (e.g., AlCl₃) for acylation .

- Purification : Fluorinated byproducts are removed via column chromatography (silica gel, hexane/EtOAc gradient).

Methodological Considerations

Q. How are reaction conditions optimized for high-yield synthesis?

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions; toluene is preferred for Friedel-Crafts .

- Temperature control : Slow heating (40–60°C) prevents decomposition of the fluorophenyl moiety.

- Catalyst loading : 10 mol% ZnCl₂ improves acylation yields by 20% .

Q. What advanced techniques validate conformational dynamics?

- Variable-temperature NMR : Detects rotameric equilibria (e.g., methoxy group rotation).

- Molecular dynamics (MD) simulations : Predict thermal stability of the chromanone ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.